4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide
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Overview
Description
4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide is a complex organic compound characterized by the presence of an ethylsulfanyl group, a methylphenoxyethyl group, and a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. The initial step often includes the nitration of a benzamide derivative to introduce the nitro group. Subsequent steps involve the introduction of the ethylsulfanyl group and the 4-methylphenoxyethyl group through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethylsulfanyl and methylphenoxyethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)ethylphosphinate: Shares the phenoxyethyl group but differs in the presence of a phosphinate group instead of a nitrobenzamide core.
4-Ethylsulfanyl-2-phenyl-5,6,7,8-tetrahydrobenzo[e][1,3]thiazin-1-ylium perchlorate: Contains an ethylsulfanyl group but has a different core structure.
Uniqueness
4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-ethylsulfanyl-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-25-17-9-6-14(12-16(17)20(22)23)18(21)19-10-11-24-15-7-4-13(2)5-8-15/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSRYCISQUWTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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